molecular formula C14H14F4O3 B3174028 Ethyl 6-(2,3,4,5-tetrafluorophenyl)-6-oxohexanoate CAS No. 951887-41-5

Ethyl 6-(2,3,4,5-tetrafluorophenyl)-6-oxohexanoate

Cat. No.: B3174028
CAS No.: 951887-41-5
M. Wt: 306.25 g/mol
InChI Key: BXSVISQWJUQXOK-UHFFFAOYSA-N
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Description

Ethyl 6-(2,3,4,5-tetrafluorophenyl)-6-oxohexanoate is a fluorinated organic compound. The presence of fluorine atoms in the phenyl ring significantly alters its chemical properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(2,3,4,5-tetrafluorophenyl)-6-oxohexanoate typically involves the reaction of 2,3,4,5-tetrafluorobenzaldehyde with ethyl acetoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification steps .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2,3,4,5-tetrafluorophenyl)-6-oxohexanoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 6-(2,3,4,5-tetrafluorophenyl)-6-oxohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-(2,3,4,5-tetrafluorophenyl)-6-oxohexanoate involves interactions with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(2,3,4,5-tetrafluorophenyl)-6-oxohexanoate is unique due to its specific structural features, including the position of the fluorine atoms and the length of the carbon chain.

Properties

IUPAC Name

ethyl 6-oxo-6-(2,3,4,5-tetrafluorophenyl)hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F4O3/c1-2-21-11(20)6-4-3-5-10(19)8-7-9(15)13(17)14(18)12(8)16/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSVISQWJUQXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=C(C(=C1F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601243263
Record name Ethyl 2,3,4,5-tetrafluoro-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951887-41-5
Record name Ethyl 2,3,4,5-tetrafluoro-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,3,4,5-tetrafluoro-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601243263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-(2,3,4,5-tetrafluorophenyl)-6-oxohexanoate
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Ethyl 6-(2,3,4,5-tetrafluorophenyl)-6-oxohexanoate
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Ethyl 6-(2,3,4,5-tetrafluorophenyl)-6-oxohexanoate

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